N-Myristoyl-L-serine sodium salt
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Overview
Description
N-Myristoyl-L-serine sodium salt is a compound that belongs to the class of N-myristoylated amino acids It is formed by the attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the amino acid L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Myristoyl-L-serine sodium salt typically involves the reaction of myristic acid with L-serine in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the amino acid. The general steps include:
- Activation of myristic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).
- Reaction of the activated myristic acid with L-serine to form N-Myristoyl-L-serine.
- Conversion of N-Myristoyl-L-serine to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and high yield. The purification process typically involves crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Myristoyl-L-serine sodium salt can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and L-serine.
Oxidation: The fatty acid chain can be oxidized to form various oxidation products.
Substitution: The hydroxyl group of L-serine can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Myristic acid and L-serine.
Oxidation: Various oxidized derivatives of the fatty acid chain.
Substitution: Substituted derivatives of N-Myristoyl-L-serine.
Scientific Research Applications
N-Myristoyl-L-serine sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Myristoyl-L-serine sodium salt involves its ability to interact with cellular membranes and proteins. The myristoyl group facilitates the anchoring of the compound to lipid bilayers, while the serine moiety can interact with proteins and other biomolecules. This dual functionality allows it to modulate various cellular processes, including signal transduction and membrane trafficking .
Comparison with Similar Compounds
Similar Compounds
N-Myristoyl-L-glycine: Similar structure but with glycine instead of serine.
N-Myristoyl-L-alanine: Similar structure but with alanine instead of serine.
N-Myristoyl-L-threonine: Similar structure but with threonine instead of serine.
Uniqueness
N-Myristoyl-L-serine sodium salt is unique due to the presence of the hydroxyl group on the serine moiety, which provides additional sites for chemical modification and interaction with biomolecules. This makes it particularly useful in applications where specific interactions with proteins or other cellular components are required .
Properties
IUPAC Name |
sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLUQZODYWBPR-RSAXXLAASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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